methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate, also known as MIPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIPG is a glycine derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Synthesis and Characterization
Methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate and its derivatives have been extensively utilized in the synthesis and characterization of various organic compounds. For instance, specific derivatives have been leveraged for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, offering convenient methods for the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline through reduction and acid-promoted cyclization (Kommidi, Balasubramaniam, & Aidhen, 2010). Additionally, derivatives like phenylsulfonyl-methylated compounds have been developed through visible-light-promoted radical (phenylsulfonyl)methylation reactions, offering a mild and efficient pathway to these compounds (Liu & Li, 2016).
Environmental and Sewage Treatment Studies
In environmental contexts, compounds like N-(phenylsulfonyl)-glycine (PSG) have been tracked in municipal sewage treatment plants to understand their behavior and transformation into other compounds like N-(phenylsulfonyl)-sarcosine (PSS) through microbial processes. Such studies provide insights into the environmental fate of these compounds in sewage treatment scenarios (Krause & Schöler, 2000).
Chemical Activity Studies
Advanced chemical activity studies involving compounds like methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate derivatives have been conducted. These studies employ techniques like X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) to examine molecular and chemical properties, exploring their electrophilic and nucleophilic nature, and non-linear optical behaviors (Gültekin et al., 2020).
Polymer Science and Material Engineering
In the realm of polymer science and material engineering, these compounds have shown utility as well. For instance, guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophnyl-amine reaction, leveraging these compounds for precise control of cation functionality without deleterious side reactions, underscoring their significance in creating stable material structures (Kim et al., 2011).
Synthesis of Heterocyclic Compounds
Furthermore, derivatives of methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate have been pivotal in the synthesis of heterocyclic compounds. Strategies like the synthesis of dihydropyrazole from propargyl alcohol and N-sulfonylhydrazone highlight the versatility and utility of these compounds in creating complex molecular structures with potential applications in various fields (Zhu et al., 2011).
properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-4-iodoanilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO4S/c1-21-15(18)11-17(13-9-7-12(16)8-10-13)22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKLALXWWKEJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=C(C=C1)I)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.